Class-Level Thrombin Inhibition Efficiency: Tetrazole vs. Triazole Scaffolds
In a head-to-head class comparison, a library of 25 compounds was evaluated for inhibitory activity against thrombin. The study concluded that triazole-based sulfonamides inhibited thrombin more efficiently than the tetrazole-based series. The most potent triazole compound (26) exhibited a Ki of 880 nM against thrombin, while the tetrazole counterparts displayed universally weaker inhibition [1]. Although no specific Ki for the target compound was reported, this data establishes that the alternative triazole chemotype is a more potent direct replacement for thrombin-targeted applications, whereas the tetrazole scaffold offers a differentiated selectivity and potency profile.
| Evidence Dimension | Thrombin Inhibition (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; activity is part of a universally weaker tetrazole series. |
| Comparator Or Baseline | Triazole-based sulfonamide (Compound 26): Ki = 880 nM |
| Quantified Difference | Triazole scaffold is quantifiably more potent than the tetrazole scaffold for this target. |
| Conditions | In vitro enzymatic assay against human thrombin. |
Why This Matters
For drug discovery programs targeting thrombin, selecting the triazole analog over this tetrazole compound will yield a higher potency starting point, but the tetrazole may offer advantages in selectivity against other serine proteases where triazoles are less differentiated.
- [1] Siles, R., Kawasaki, Y., Ross, P., & Freire, E. (2011). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5305-5309. View Source
